3-((苄氧基)甲基)氧杂环丁烷

描述

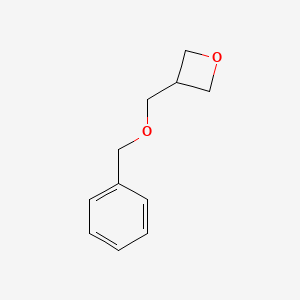

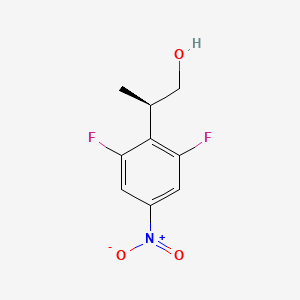

3-((Benzyloxy)methyl)oxetane: is an organic compound featuring an oxetane ring substituted with a benzyloxy methyl group. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and stability characteristics. The presence of the benzyloxy methyl group further enhances its chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

科学研究应用

合成与反应性

如“3-((苄氧基)甲基)氧杂环丁烷”中所示,四元氧杂环丁烷环因其对比鲜明的行为而受到越来越多的关注:它作为药物化学中稳定的结构单元影响物理化学性质,并倾向于作为合成中间体发生开环反应 .

通过环氧化合物开环形成

形成氧杂环丁烷的一种方法是使用三甲基氧代鏻叶立德打开环氧化合物环。 此方法已被扩展到包含烷基取代基,这些取代基可以进一步进行修饰以访问一系列氧杂环丁烷衍生物 .

2-羟甲基氧杂环丁烷结构单元的形成

在缩醛脱保护后,可以以良好的产率形成2-羟甲基氧杂环丁烷结构单元。 乙烯基衍生物成功地与Br2发生溴化反应或与m-CPBA发生环氧化反应 .

未取代环氧化合物的环扩大

未取代环氧化合物环扩大形成氧杂环丁烷环需要中等加热。 随后计算了氧杂环丁烷到四氢呋喃的环扩大势垒为25 kcal·mol−1,四氢呋喃到四氢吡喃 (THP) 为38 kcal·mol−1 .

手性氧杂环丁烷的形成

富含对映体的氧杂环丁烷可以通过富含对映体的环氧化合物获得,完全保持对映体纯度 .

螺环氮杂环丁烷-氧杂环丁烷的形成

Carreira 及其同事将这种方法应用于N-Boc-氮杂环丁烷-3-酮,这种转化成功地生成了一种螺环氮杂环丁烷-氧杂环丁烷 .

光氧化还原法

光催化剂-奎宁环系在醇基团的α-位生成一个自由基,该自由基具有足够的亲核性,可以加成到乙烯基鏻盐上。 这会生成一个自由基阳离子,该阳离子被还原为鏻叶立德,从而关闭了光氧化还原循环。 这种叶立德是一个良好的离去基团,可以被羟基分子内进攻,生成氧杂环丁烷 .

生物活性化合物的合成

作用机制

Target of Action

Oxetanes, in general, are known to interact with a variety of biological targets due to their unique structural properties .

Mode of Action

Oxetanes are known to undergo ring-opening reactions, which can lead to various interactions with biological targets . The specific interactions of 3-((Benzyloxy)methyl)oxetane with its targets would depend on the specific biochemical context.

Biochemical Pathways

Oxetanes are known to be involved in a variety of chemical reactions, including epoxide opening with trimethyloxosulfonium ylide . This suggests that 3-((Benzyloxy)methyl)oxetane could potentially interact with pathways involving epoxides or related compounds.

Pharmacokinetics

Oxetanes in general are known to have interesting physicochemical properties, which can influence their pharmacokinetic behavior . These properties include low molecular weight, high polarity, and marked three-dimensionality, which can impact the compound’s bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-((Benzyloxy)methyl)oxetane. Factors such as temperature, pH, and the presence of other chemical species could potentially affect the compound’s reactivity and interactions with its targets .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-((Benzyloxy)methyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a benzyloxy methyl-substituted epoxide under basic conditions. For instance, the reaction of benzyloxy methyl epoxide with a strong base like sodium hydride can yield the desired oxetane .

Industrial Production Methods: Industrial production of oxetane derivatives often employs similar cyclization strategies but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes, can also be adapted for the synthesis of oxetane derivatives .

化学反应分析

Types of Reactions: 3-((Benzyloxy)methyl)oxetane undergoes various chemical reactions, including:

Oxidation: The benzylo

属性

IUPAC Name |

3-(phenylmethoxymethyl)oxetane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-11/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTKSFHVQSBUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-difluoro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2494441.png)

![8-benzoyl-9-(4-ethylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2494443.png)

![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2494448.png)

![4-(1,3-thiazol-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2494454.png)

![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2494456.png)

![3-(4-METHYLBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2494458.png)

![N-cyclopropyl-N-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2494461.png)